molecular formula C8H7FO2S B1343165 3-Fluoro-5-(methylthio)benzoic acid CAS No. 453565-64-5

3-Fluoro-5-(methylthio)benzoic acid

Cat. No. B1343165
M. Wt: 186.21 g/mol
InChI Key: ZSEWNFQVEKASQW-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(methylthio)benzoic acid” is a benzoic acid derivative . It has a molecular formula of C8H7FO2S and a molecular weight of 186.21 g/mol .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(methylthio)benzoic acid” consists of a benzoic acid core with a fluorine atom at the 3-position and a methylthio group at the 5-position .


Chemical Reactions Analysis

As a benzoic acid derivative, “3-Fluoro-5-(methylthio)benzoic acid” can participate in various chemical reactions. The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

“3-Fluoro-5-(methylthio)benzoic acid” is a solid at room temperature . It has a molecular weight of 186.21 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Practical syntheses of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide derivatives have been reported, highlighting methods for introducing the methylthio moiety regioselectively and elaborating further functionalization (Perlow et al., 2007).
  • A crystallographic study using X-ray powder diffraction on five benzoic acid derivatives, including fluoro-substituted compounds, analyzed their crystal structures, electronic structure, and molecular electrostatic potential, providing insight into intermolecular interactions and supramolecular frameworks (Pramanik et al., 2019).
  • Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs discussed the essential role of fluorine atoms in enhancing antimicrobial activity (Desai et al., 2013).

Chemical Properties and Applications

  • Studies on the energetic structure-property relationships in thermochemistry of halogenosubstituted benzoic acids evaluated thermodynamic properties and developed a simple group contribution procedure for estimating enthalpies of formation, which can be applied in material sciences and environmental assessments (Zherikova et al., 2019).
  • The synthesis of androgen receptor antagonists highlighted the potential pharmaceutical applications of fluoro-substituted benzoic acids in developing new treatments (Li Zhi-yu, 2012).
  • A study on the synthesis of mono- and difluoronaphthoic acids contributed to the development of novel aryl carboxamides, demonstrating the versatility of fluoro-substituted benzoic acids in synthesizing biologically active compounds (Tagat et al., 2002).

Safety And Hazards

“3-Fluoro-5-(methylthio)benzoic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoro-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEWNFQVEKASQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610389
Record name 3-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(methylthio)benzoic acid

CAS RN

453565-64-5
Record name 3-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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